

Application Notes: BA38017 for Studying Hepatitis B Virus (HBV) Capsid Formation

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Compound of Interest		
Compound Name:	BA38017	
Cat. No.:	B12411525	Get Quote

Introduction

Hepatitis B Virus (HBV) infection is a major global health issue, with hundreds of millions of people living with chronic infection, placing them at high risk for developing severe liver diseases like cirrhosis and hepatocellular carcinoma.[1] The HBV core protein (Cp) is a critical component of the virus, playing a central role in multiple stages of the viral lifecycle, including the assembly of the viral capsid, which is essential for packaging the viral genome and for the formation of new, infectious virus particles.[1][2] Consequently, the HBV core protein has emerged as a key target for the development of new antiviral therapies.[2][3]

BA38017 is a member of a novel class of direct-acting antivirals known as Core protein Allosteric Modulators (CpAMs).[1] These small molecules target the HBV core protein and disrupt the normal process of capsid assembly.[1][4]

Mechanism of Action

The primary mechanism of action for CpAMs like **BA38017** is the induction of aberrant capsid assembly.[3][5] Normally, HBV capsids are formed through the organized self-assembly of 120 core protein dimers into an icosahedral structure that encapsulates the viral pregenomic RNA (pgRNA) and the viral polymerase.[6]

BA38017 and other CpAMs bind to a hydrophobic pocket at the interface between core protein dimers.[4][7][8] This binding event strengthens the interaction between dimers and allosterically modulates the conformation of the core protein, leading to a misdirection of the assembly



process.[4][8] Instead of forming functional, pgRNA-containing nucleocapsids, the assembly is directed towards the formation of non-capsid polymers or morphologically normal-looking capsids that are empty of the viral genome.[4][7] These resulting aberrant structures are non-functional and effectively sequester the core protein, preventing its participation in the formation of new infectious virions.[3] This disruption of capsid assembly is a potent mechanism for inhibiting HBV replication.[5][9]

Figure 1. Mechanism of **BA38017** in disrupting HBV capsid assembly.

Quantitative Data

The efficacy of antiviral compounds is typically measured by their 50% effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral replication, and their 50% cytotoxic concentration (CC50), the concentration that causes a 50% reduction in cell viability.[10] The ratio of CC50 to EC50 gives the selectivity index (SI), which is a measure of the compound's therapeutic window.[10][11]

Compound	EC50	CC50	Selectivity Index (SI)	Cell Line	Reference
BA38017	Data not available in searched literature	Data not available in searched literature	Data not available in searched literature	-	-
JNJ-827	4.7 nM	>10 μM	>2127	HepG2.117	[9]
JNJ-890	66 nM	>10 μM	>151	HepG2.117	[9]
BAY 41-4109	~50 nM (cccDNA formation)	Data not available	Data not available	Primary Human Hepatocytes	[9]
GLP-26	Data not available	Data not available	Data not available	-	[12]

Note: While specific EC50 and CC50 values for **BA38017** were not found in the provided search results, the table includes data for other well-characterized CpAMs to provide a



comparative context for the expected potency and safety profile of this class of inhibitors.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of **BA38017** and other CpAMs.

1. Antiviral Activity Assay in HBV-producing Cell Lines

This protocol is used to determine the EC50 of a compound against HBV replication. A common cell line used is HepG2.2.15, which is a human hepatoblastoma cell line that stably expresses HBV. Another is the HepAD38 cell line.[12]

- Materials:
 - HepG2.2.15 or HepAD38 cells
 - Cell culture medium (e.g., DMEM/F-12) with fetal bovine serum (FBS), and antibiotics. For HepAD38, tetracycline is used to regulate HBV expression.[12]
 - BA38017 (or other test compounds) dissolved in DMSO
 - Phosphate-buffered saline (PBS)
 - DNA extraction kit
 - Reagents for quantitative PCR (qPCR)
- Procedure:
 - Seed HepG2.2.15 or HepAD38 cells in 96-well plates and culture until they form a confluent monolayer. For HepAD38, culture in the presence of tetracycline.[12]
 - Prepare serial dilutions of BA38017 in cell culture medium. For HepAD38, use medium without tetracycline to induce HBV replication.[12]
 - Remove the existing medium from the cells and add the medium containing the different concentrations of BA38017. Include a vehicle control (DMSO) and a positive control



(another known CpAM or a nucleoside analog).

- Incubate the plates for a period of 4 to 7 days.[1][12]
- o After incubation, collect the cell culture supernatant.
- Extract the total DNA from the supernatant, which contains HBV virions.[12]
- Quantify the amount of HBV DNA using qPCR with primers and probes specific for the HBV genome.[1]
- Calculate the EC50 value by plotting the percentage of HBV DNA inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

2. Cytotoxicity Assay

This assay is performed in parallel with the antiviral assay to determine the CC50 of the compound.

- Materials:
 - The same cell line used for the antiviral assay (e.g., HepG2.2.15)
 - Cell culture medium
 - BA38017 (or other test compounds) dissolved in DMSO
 - Cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent like PrestoBlue)[13]
 [14]
- Procedure:
 - Seed cells in a 96-well plate at the same density as the antiviral assay.
 - Treat the cells with the same serial dilutions of BA38017 used in the antiviral assay.
 Include a vehicle control and a positive control for cytotoxicity.
 - Incubate for the same duration as the antiviral assay.



- Add the cell viability reagent to each well according to the manufacturer's instructions.
- Incubate for the recommended time to allow for color development.
- Measure the absorbance or fluorescence using a plate reader.
- Calculate the CC50 value by plotting the percentage of cell viability against the log of the compound concentration.

3. In Vitro Capsid Assembly Assay

This assay directly assesses the effect of **BA38017** on the assembly of HBV core protein into capsids.

Materials:

- Purified recombinant HBV core protein (Cp) dimers
- Assembly buffer (e.g., HEPES buffer with a specific pH and salt concentration)
- BA38017 dissolved in DMSO
- Negative staining reagents for transmission electron microscopy (TEM) (e.g., uranyl acetate)

Procedure:

- Incubate the purified Cp dimers with various concentrations of BA38017 or a vehicle control (DMSO).
- Initiate the assembly reaction by adjusting the salt concentration of the buffer.
- Allow the assembly reaction to proceed for a specific time at a controlled temperature.
- Take aliquots of the reaction and prepare them for analysis by TEM by applying them to a grid and staining with a negative stain.

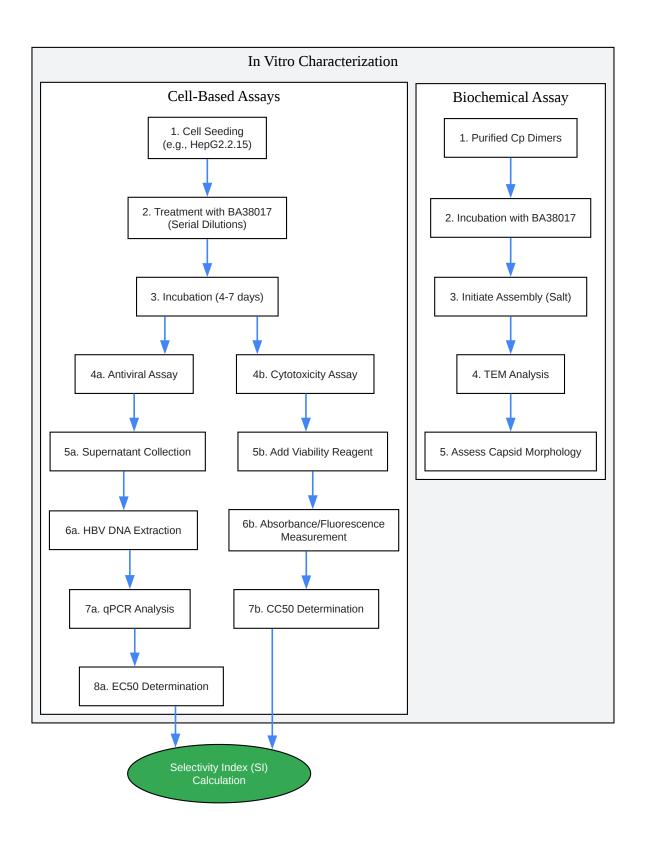






Observe the samples under a transmission electron microscope to visualize the
morphology of the assembled structures. In the presence of a CpAM like BA38017, you
would expect to see aberrant, non-icosahedral structures or smaller, misshapen particles
compared to the well-formed capsids in the control sample.[12]





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Figure 2. General workflow for evaluating **BA38017**.



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